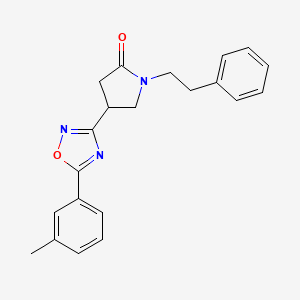

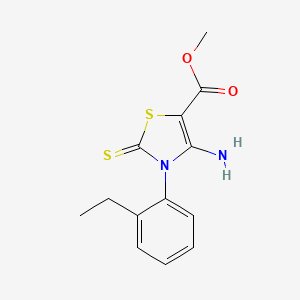

Methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

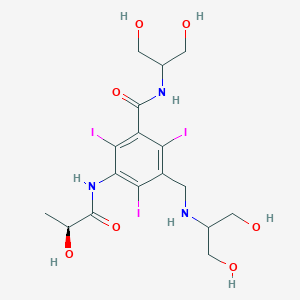

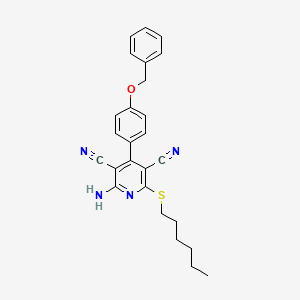

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule .

Synthesis Analysis

This involves the study of how the compound can be synthesized from readily available starting materials. It includes the reactions used, their conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide information about the reactivity of the compound and its possible uses .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Transformations

Methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a compound that can be involved in various synthetic pathways and chemical transformations. For instance, the reaction of related thiazole compounds with bases can lead to the formation of novel cyclic structures through intramolecular cyclization processes, showcasing the reactivity and potential applications of sulfur-containing heterocycles in organic synthesis (Yu. O. Remizov, L. М. Pevzner, M. Petrov, 2019). Similarly, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates underlines the versatility of thiazole derivatives in the synthesis of complex molecules (Martina Žugelj, A. Albreht, Uroš Uršič, J. Svete, B. Stanovnik, 2009).

Photophysical Properties

Thiazole derivatives, including those with sulfur-containing groups, have been explored for their photophysical properties. The development and study of such compounds are crucial for applications in material sciences, sensing of hazardous compounds and metals, and biomolecular sciences. The modification of thiazole rings with sulfur-containing functional groups can significantly impact their electronic structures, potentially leading to novel fluorescent molecules (T. Murai, Hidenori Furukawa, K. Yamaguchi, 2018).

Biological Activities

Compounds structurally related to methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate have been investigated for their potential biological activities. For example, the synthesis and pharmacological evaluation of sulfanyl-substituted pyrazole carboxylic acid esters have revealed significant analgesic and anti-inflammatory activities, indicating the therapeutic potential of sulfur-containing heterocyclic compounds (P. D. Gokulan, B. Jayakar, V. Alagarsamy, V. Raja Solomon, 2012).

Antimicrobial and Anticancer Properties

The exploration of thiazole derivatives for antimicrobial and anticancer properties is an active area of research. Novel thiazole compounds have demonstrated cytotoxic activity against various cancer cell lines, highlighting their potential as leads for the development of new anticancer therapies (Marcin Stolarczyk, I. Bryndal, Agnieszka Matera-Witkiewicz, T. Lis, K. Królewska-Golińska, M. Cieślak, J. Kaźmierczak-Barańska, J. Cieplik, 2018). Additionally, thiazole derivatives have been identified as potential antimicrobial agents, suggesting their use in combating infectious diseases (N. Desai, N. Bhatt, S. Joshi, 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-3-8-6-4-5-7-9(8)15-11(14)10(12(16)17-2)19-13(15)18/h4-7H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQCXLWVJAFOMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2759359.png)

![tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate](/img/structure/B2759361.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)

![diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759369.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)